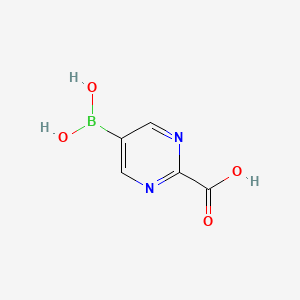

2-Carboxypyrimidine-5-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Carboxypyrimidine-5-boronic acid is a chemical compound with the molecular formula C5H5BN2O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 2-Carboxypyrimidine-5-boronic acid is represented by the InChI code: 1S/C5H5BN2O4/c9-5(10)4-7-1-3(2-8-4)6(11)12/h1-2,11-12H, (H,9,10) and the corresponding InChI key is LVFZDVKAXITDBK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Carboxypyrimidine-5-boronic acid has a molecular weight of 167.92 g/mol . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Sensing Technologies

2-Carboxypyrimidine-5-boronic acid: plays a significant role in sensing technologies due to its ability to form complexes with diols and strong Lewis bases . This property is utilized in various sensing applications, including homogeneous assays and heterogeneous detection. The interaction with diols is particularly useful in biological labeling, protein manipulation, and the development of therapeutics .

Medicinal Chemistry

In medicinal chemistry, boronic acids, including 2-Carboxypyrimidine-5-boronic acid , are used for their anticancer, antibacterial, and antiviral properties . They have been incorporated into drugs like bortezomib, which treats multiple myeloma and mantle cell lymphoma. The boronic acid group’s stability and reactivity make it a valuable component in drug design .

Polymer Materials

Boronic acids are integral in the synthesis and application of biomedical polymers. These polymers have applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . The boronic acid moiety can be used to create bioactive polymers for precision therapy .

Optoelectronics

2-Carboxypyrimidine-5-boronic acid: contributes to the field of optoelectronics by being part of materials that harvest light or act as semiconductors, ligands, binding sites, or redox centers. These materials are used in sensors, photocatalysts, supercapacitors, solar-harvesting devices, and light-emitting diodes .

Biochemistry

In biochemistry, boronic acids are used for their strong Lewis acid properties, forming reversible covalent complexes with sugars and amino acids. This characteristic is exploited in plant cell wall synthesis, enzyme inhibition, and signaling pathways . Boronic acids also play a role in the synthesis of natural products and have implications for plant health and cell signaling .

Catalysis

Boronic acid catalysis (BAC) uses the concept of electrophilic and nucleophilic activation of alcohols and carboxylic acids. 2-Carboxypyrimidine-5-boronic acid can be used to catalyze the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids. It also activates alcohols to form carbocation intermediates for Friedel–Crafts-type reactions .

Safety and Hazards

Future Directions

While specific future directions for 2-Carboxypyrimidine-5-boronic acid are not mentioned in the search results, borinic acids and their derivatives are being studied for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . This suggests potential future applications in these areas for 2-Carboxypyrimidine-5-boronic acid.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.

Mode of Action

The mode of action of 2-Carboxypyrimidine-5-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

Suzuki–miyaura cross-coupling reactions, in which this compound may play a role, are known to be exceptionally mild and functional group tolerant , suggesting that they can be effectively carried out in a variety of environmental conditions.

properties

IUPAC Name |

5-boronopyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BN2O4/c9-5(10)4-7-1-3(2-8-4)6(11)12/h1-2,11-12H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFZDVKAXITDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxypyrimidine-5-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2962030.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide](/img/structure/B2962031.png)

![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)

amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea](/img/structure/B2962046.png)

![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2962048.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2962050.png)